3-Fluoro-2-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzoic acids typically involves the use of starting materials that are functionalized with the desired halogens. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is achieved by starting with 2-amino-6-fluorobenzoic acid, followed by carboxyl group protection, diazotization, iodosubstitution, and deprotection . Similarly, 3-borono-5-fluorobenzoic acid is synthesized using a two-step reaction starting from an organic lithium reagent . These methods suggest that the synthesis of 3-fluoro-2-iodobenzoic acid could follow analogous pathways, involving the appropriate placement of fluorine and iodine on the benzene ring.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate, a related compound, shows chains of transoid "dimers" and is subject to topotactic transformations . This suggests that 3-fluoro-2-iodobenzoic acid may also exhibit interesting structural features that could affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Halogenated benzoic acids participate in various chemical reactions, often serving as building blocks for more complex molecules. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used to prepare substituted nitrogenous heterocycles , and 3-borono-5-fluorobenzoic acid is used in Suzuki aryl-coupling reactions . These reactions are indicative of the potential reactivity of 3-fluoro-2-iodobenzoic acid in forming heterocyclic compounds and in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the halogen substituents. For example, solvatomorphism is observed in 3-fluorobenzoylaminophenyl 3-fluorobenzoate due to the interplay of hydrogen bonds and weak intermolecular interactions involving disordered fluorine . This indicates that 3-fluoro-2-iodobenzoic acid may also display unique solvatomorphic behavior and strong hydrogen bonding capabilities. Additionally, the presence of fluorine and iodine is likely to affect the acid's melting point, solubility, and overall stability.
Scientific Research Applications
-
Synthesis of Cyclic Hypervalent Iodine (III) Oxidants
- Field : Organic Chemistry
- Application : 3-Fluoro-2-iodobenzoic acid can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants . These oxidants are efficient organocatalysts and reagents for various reactions .
- Method : The preparation involves using Oxone® in aqueous solution under mild conditions at room temperature .
- Results : The obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
-
Synthesis of Oligo (m -phenylene ethynylenes) and Detoxifiers of Organophosphorus Nerve Agents
- Field : Material Science
- Application : 2-Iodobenzoic acid, a compound similar to 3-Fluoro-2-iodobenzoic acid, can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results or outcomes obtained were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
3-fluoro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLPVNWMLRKTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624715 | |
Record name | 3-Fluoro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-iodobenzoic acid | |
CAS RN |
387-48-4 | |
Record name | 3-Fluoro-2-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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